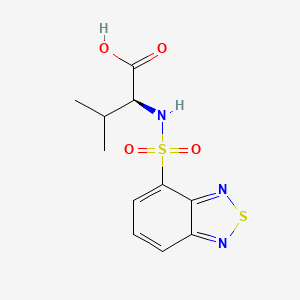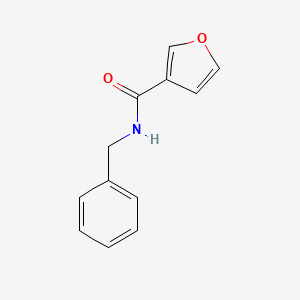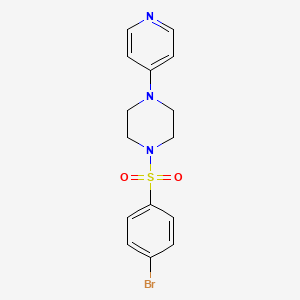![molecular formula C14H17FN2O3S B7580621 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7580621.png)
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid, also known as FPESA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPESA belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including serotonin and dopamine. 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers and lipid peroxidation in the brain. 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid has also been found to improve memory and cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid is its potential as a therapeutic agent for various diseases. However, there are also some limitations associated with its use in lab experiments. For example, 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid may exhibit toxicity at high doses, which may limit its use in certain experiments.
Future Directions
There are several future directions that can be explored in the field of 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid research. One potential area of research is the development of more efficient synthesis methods for 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid. Another potential area of research is the investigation of 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid's potential as a therapeutic agent for other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid and its potential side effects.
Synthesis Methods
The synthesis of 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid involves the reaction of 2-(2-oxoethylthio)acetic acid with 1-(2-fluorophenyl)piperazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid as the final product.
Scientific Research Applications
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-anxiety properties. 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3S/c15-11-3-1-2-4-12(11)16-5-7-17(8-6-16)13(18)9-21-10-14(19)20/h1-4H,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOBVKNKNUXSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580549.png)
![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)


![Methyl 3-tert-butyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7580577.png)



![4-(4-methylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580604.png)
![N-cyclohexyl-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7580611.png)
![2-[(4-cyanophenyl)sulfonylamino]-N-naphthalen-2-ylpropanamide](/img/structure/B7580612.png)